2-(2-Benzylphenoxy)ethanamine
Overview
Description
2-(2-Benzylphenoxy)ethanamine is an organic compound with the molecular formula C15H17NO. It is characterized by the presence of a benzyl group attached to a phenoxy group, which is further connected to an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzylphenoxy)ethanamine typically involves the reaction of 2-benzylphenol with ethylene oxide in the presence of a base, followed by the reduction of the resulting intermediate with a suitable reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Bases such as sodium hydroxide or potassium hydroxide
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol
Major Products:
Oxidation Products: Benzylphenoxy ketones
Reduction Products: Benzylphenoxy amines
Substitution Products: Various substituted ethanamines.
Scientific Research Applications
2-(2-Benzylphenoxy)ethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(2-Benzylphenoxy)ethanamine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Phenyltoloxamine: N-Methyl-2-[2-(phenylmethyl)phenoxy]ethanamine
Benproperine: A related compound with similar structural features
Comparison: 2-(2-Benzylphenoxy)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine chain. Compared to phenyltoloxamine and benproperine, it may exhibit different pharmacological properties and reactivity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-(2-benzylphenoxy)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-10-11-17-15-9-5-4-8-14(15)12-13-6-2-1-3-7-13/h1-9H,10-12,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYTYTLACSUEFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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